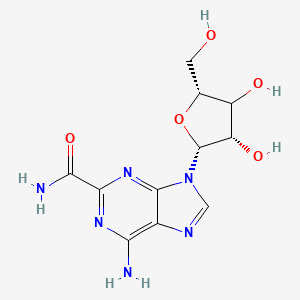

Adenosine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14N6O5 |

|---|---|

Molecular Weight |

310.27 g/mol |

IUPAC Name |

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide |

InChI |

InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16)/t3-,5?,6+,11-/m1/s1 |

InChI Key |

VOZKJUKPKKPAEX-FMZNTINLSA-N |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C(=O)N)N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Adenosine-2-carboxamide mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Adenosine-2-Carboxamide Derivatives For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine, a ubiquitous endogenous purine nucleoside, plays a critical role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. The development of synthetic adenosine receptor agonists has been instrumental in elucidating the specific functions of these receptors and holds significant therapeutic potential. Among these, this compound derivatives have emerged as a key class of compounds, offering varying degrees of potency and selectivity for the different adenosine receptor subtypes. This guide provides a detailed examination of the mechanism of action of prominent this compound derivatives, focusing on their receptor binding, signaling pathways, and the experimental methodologies used for their characterization.

Core Mechanism of Action: Receptor Subtype-Specific G Protein Coupling

The fundamental mechanism of action for this compound derivatives is their ability to bind to and activate specific adenosine receptors, thereby initiating intracellular signaling cascades. The nature of this signaling is primarily determined by the G protein to which the receptor subtype is coupled.

-

A₁ and A₃ Receptors: These receptors predominantly couple to Gᵢ/₀ proteins. Upon agonist binding, the activated Gαᵢ/₀ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits can also be involved in downstream signaling, such as the activation of potassium channels and inhibition of calcium channels.

-

A₂A and A₂B Receptors: These receptors are primarily coupled to Gₛ proteins. Agonist activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP concentrations. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating the physiological response.

Featured this compound Derivatives

This section details the mechanism of action of two well-characterized this compound derivatives, CGS-21680 and 2-Chloro-N⁶-cyclopentyladenosine (CCPA), which exhibit high selectivity for the A₂A and A₁ receptors, respectively.

CGS-21680: A Selective Adenosine A₂A Receptor Agonist

CGS-21680 is a potent and selective agonist for the adenosine A₂A receptor. Its high affinity and selectivity have made it an invaluable tool for studying the physiological roles of the A₂A receptor.

Signaling Pathway of CGS-21680

The primary signaling pathway initiated by CGS-21680 involves the activation of the Gₛ protein-adenylyl cyclase-cAMP cascade.

2-Chloro-N⁶-cyclopentyladenosine (CCPA): A Highly Selective Adenosine A₁ Receptor Agonist

CCPA is a potent and highly selective agonist for the adenosine A₁ receptor. Its remarkable selectivity makes it an excellent pharmacological tool for investigating A₁ receptor function.[1]

Signaling Pathway of CCPA

CCPA binding to the A₁ receptor activates the Gᵢ protein, which in turn inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.

Quantitative Data Summary

The binding affinities (Kᵢ/Kₒ) and functional potencies (EC₅₀/IC₅₀) of CGS-21680 and CCPA for adenosine receptors are summarized below.

| Compound | Receptor | Binding Affinity (Kᵢ/Kₒ) | Functional Potency (EC₅₀/IC₅₀) | Reference |

| CGS-21680 | A₂A (rat) | 22 nM (IC₅₀) | 110 nM (EC₅₀, cAMP formation) | [2] |

| A₁ (rat) | ~3.08 µM (140-fold lower than A₂A) | Weak agonist activity | [2] | |

| CCPA | A₁ (rat) | 0.4 nM (Kᵢ) | 33 nM (IC₅₀, adenylyl cyclase inhibition) | [1][3] |

| A₂ (rat) | 3900 nM (Kᵢ) | 3500 nM (EC₅₀, adenylyl cyclase stimulation) | [1][3] | |

| A₁ (rat) | 0.2 nM (Kₒ) | - | [2][4] |

Experimental Protocols

The characterization of this compound derivatives relies on a suite of in vitro assays. The following sections provide an overview of the methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Methodology Workflow

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[5]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]CCPA for A₁ receptors) and varying concentrations of the unlabeled test compound.[5][6]

-

Separation: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[5]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ (binding affinity) is then calculated using the Cheng-Prusoff equation.[5]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

Methodology Workflow

Detailed Steps:

-

Cell Culture: Plate cells stably or transiently expressing the adenosine receptor of interest in a multi-well plate.[7]

-

Pre-incubation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent the degradation of cAMP.[7][8]

-

Stimulation:

-

For Agonists: Add varying concentrations of the test compound (e.g., CGS-21680 for A₂A receptors).[7]

-

For Antagonists/Inverse Agonists: Add varying concentrations of the test compound in the presence of a known agonist (e.g., forskolin to directly activate adenylyl cyclase when testing A₁ receptor agonists like CCPA).[9]

-

-

Cell Lysis: Stop the reaction and lyse the cells to release the accumulated intracellular cAMP.[10]

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[8][11]

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve, from which the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) can be determined.

Conclusion

This compound derivatives represent a versatile class of molecules for probing the function of adenosine receptors. Their mechanism of action is intrinsically linked to the specific receptor subtype they target and the corresponding G protein-mediated signaling pathway. The use of selective agonists, such as CGS-21680 and CCPA, in conjunction with robust experimental methodologies like radioligand binding and cAMP accumulation assays, continues to be pivotal in advancing our understanding of adenosine signaling and in the development of novel therapeutics targeting this system.

References

- 1. d-nb.info [d-nb.info]

- 2. 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. innoprot.com [innoprot.com]

An In-depth Technical Guide to the Synthesis and Purification of Adenosine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Adenosine-2-carboxamide, a crucial nucleoside analog for research in pharmacology and drug development. This document details a representative synthetic protocol, advanced purification methodologies, and relevant biological context.

Introduction

This compound is a derivative of the endogenous nucleoside adenosine, modified at the C2 position of the purine ring. This modification can significantly alter the molecule's affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3), making it a valuable tool for studying their physiological and pathological roles. In particular, analogs of adenosine are instrumental in the development of therapeutic agents for cardiovascular, inflammatory, and neurological disorders. This guide outlines a feasible synthetic route and robust purification strategies for obtaining high-purity this compound for research and development purposes.

Synthesis of this compound

While a specific, publicly available, detailed protocol for the direct synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 2-substituted adenosine analogs. The proposed pathway involves the preparation of a 2-cyanoadenosine intermediate, followed by its hydrolysis to the desired 2-carboxamide derivative. This approach leverages common reactions in nucleoside chemistry.

A general synthesis of N6-alkyl-2-alkynyl adenosine derivatives often starts from 9-(2,3,5-tri-O-acetyl-β-D-ribofuranolsyl)-6-chloro-2-iodopurine.[1] Similarly, the synthesis of 2-substituted N6-benzyladenosine-5'-uronamides has been proposed starting from methyl-β-D-ribofuranoside.[1]

Representative Synthetic Protocol

The following protocol is a representative method and may require optimization for specific laboratory conditions and desired scale.

Step 1: Synthesis of 2',3',5'-Tri-O-acetyl-2-iodoadenosine

This initial step involves the protection of the ribose hydroxyl groups and the introduction of an iodine atom at the 2-position, which serves as a handle for further functionalization.

Step 2: Cyanation of 2',3',5'-Tri-O-acetyl-2-iodoadenosine to form 2',3',5'-Tri-O-acetyl-2-cyanoadenosine

The iodo group is displaced by a cyanide group, typically using a metal cyanide salt and a palladium catalyst.

Step 3: Hydrolysis of 2',3',5'-Tri-O-acetyl-2-cyanoadenosine to 2',3',5'-Tri-O-acetyl-adenosine-2-carboxamide

The cyano group is hydrolyzed to a carboxamide group under acidic or basic conditions.

Step 4: Deprotection to Yield this compound

The acetyl protecting groups on the ribose moiety are removed to yield the final product.

Data Presentation: Synthesis Parameters

| Step | Key Reagents and Solvents | Reaction Conditions | Typical Yield (%) | Reference for Analogy |

| 1 | Guanosine, Acetic Anhydride, POCl3, N,N-diethylaniline | Acetylation at ambient temperature, followed by reaction at 60°C | ~87% (for 2-amino-6-chloro analog) | [2] |

| 2 | 2-Iodoadenosine precursor, Zn(CN)2, Pd(PPh3)4, DMF | Heat (e.g., 80-100 °C) | Not specified | General methodology |

| 3 | 2-Cyanoadenosine precursor, H2O2, K2CO3, DMSO | Room temperature | Not specified | General methodology |

| 4 | Protected this compound, NaOMe, Methanol | Room temperature | Not specified | [2] |

Purification of this compound

The purification of this compound is critical to remove starting materials, by-products, and other impurities. A combination of chromatographic techniques and crystallization is typically employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of polar molecules like adenosine derivatives.

-

Column: A C18 column is a common choice for the separation of nucleosides.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used. The separation of adenosine and adenine can be influenced by the composition of the mobile phase, with the order of elution potentially reversible based on the amounts of acetonitrile and methanol.[3]

-

Detection: UV detection at approximately 260 nm is suitable for adenosine analogs.

| Parameter | Condition |

| Column | Preparative C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 260 nm |

Crystallization

Crystallization is an effective final purification step to obtain a highly pure, crystalline solid. The choice of solvent is crucial for successful crystallization.

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. For adenosine, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, with a solubility in PBS (pH 7.2) of approximately 10 mg/ml.[4] The solubility of adenosine is also reported in various organic solvents and their aqueous mixtures.[5]

-

Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

A facile, solvent-free recrystallization process for adenosine has been described where an aqueous solution is heated and then cooled on ice to induce nucleation.[6]

| Solvent System | Observation |

| Water | Suitable for forming a supersaturated solution upon heating and cooling.[6] |

| Ethanol/Water | A common solvent system for recrystallizing adenosine derivatives. |

| Toluene/Methanol | Used for the recrystallization of 2-cyanophenothiazine, which could be adapted.[7] |

Mandatory Visualizations

A2A Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor, a G-protein coupled receptor, initiates a signaling cascade that plays a key role in various physiological processes. The binding of an agonist, such as this compound, triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), modulating gene expression.

References

- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recrystallization of Adenosine for Localized Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105175355A - Preparation method of 2-cyanophenothiazine - Google Patents [patents.google.com]

The Genesis of a Ligand: An In-depth Technical Guide to the Discovery and History of Adenosine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of Adenosine-2-carboxamide, a key adenosine analog. It delves into its synthesis, biological activity, and the signaling pathways it modulates, offering valuable insights for researchers in pharmacology and drug development.

Discovery and Historical Development

The discovery of this compound is intertwined with the broader exploration of adenosine analogs as probes for understanding the physiological roles of purinergic signaling. Following the characterization of adenosine receptors in the 1970s, a concerted effort was initiated to synthesize derivatives with modified purine rings and ribose moieties to enhance affinity and selectivity for the different receptor subtypes (A1, A2A, A2B, and A3).

Early research focused on substitutions at the N6 and C2 positions of the adenine ring. The synthesis of 2-substituted adenosine derivatives became a focal point for developing potent and selective ligands. While a singular "discovery" paper for this compound is not prominent in the literature, its development can be traced through studies on various 2-substituted analogs. The general synthetic strategy involves the modification of a pre-existing adenosine scaffold. A common precursor for these syntheses is 2-chloroadenosine or 2-iodoadenosine, which allows for nucleophilic substitution or cross-coupling reactions at the C2 position.

The introduction of a carboxamide group at the C2 position was a logical step in the structure-activity relationship (SAR) studies of adenosine analogs, aiming to explore the impact of a hydrogen-bond donor and acceptor at this position on receptor binding and activation.

Synthesis

The synthesis of this compound and its derivatives generally follows a multi-step process starting from a protected adenosine precursor. A plausible synthetic route is outlined below, based on established methods for 2-substituted adenosine analogs.

Experimental Protocol: General Synthesis of 2-Substituted Adenosine Analogs

-

Protection of Ribose Hydroxyls: Commercially available adenosine is first protected to prevent side reactions on the ribose moiety. This is typically achieved by reacting adenosine with acetone in the presence of an acid catalyst to form 2',3'-O-isopropylideneadenosine. The 5'-hydroxyl group can be subsequently protected with a suitable protecting group like tert-butyldiphenylsilyl (TBDPS) chloride.

-

Halogenation at C2-position: The protected adenosine is then halogenated at the C2 position. For instance, 2-iodoadenosine derivatives can be prepared from 2-aminoadenosine via the Sandmeyer reaction or by direct iodination.

-

Introduction of the Carboxamide Precursor: The 2-halo-adenosine derivative undergoes a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Stille coupling, to introduce a precursor to the carboxamide group. For instance, a protected acetylene or a stannane derivative can be used.

-

Conversion to Carboxamide: The introduced precursor is then converted to the carboxamide. For example, an alkyne can be hydrated and oxidized to a carboxylic acid, which is then amidated using standard peptide coupling reagents (e.g., HATU, HOBt) and an amine source.

-

Deprotection: Finally, the protecting groups on the ribose are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final this compound analog.

In vivo vs in vitro effects of Adenosine-2-carboxamide

An In-depth Technical Guide to the In Vivo vs. In Vitro Effects of Adenosine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, widely known as CGS-21680, is a potent and selective adenosine A2A receptor (A2AR) agonist critical for preclinical research.[1][2] This technical guide provides a comprehensive analysis of the compound's effects in isolated, controlled in vitro settings versus its complex physiological actions in vivo. A thorough understanding of the disparities and correlations between these two contexts is fundamental for the accurate interpretation of experimental data and for the successful translation of preclinical findings into therapeutic strategies. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to serve as an essential resource for professionals in the field of pharmacology and drug development.

Introduction: The Role of this compound in A2A Receptor Research

Adenosine is an endogenous purine nucleoside that modulates numerous physiological functions by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4] this compound (CGS-21680) is a synthetic analog of adenosine engineered for high selectivity towards the A2A receptor.[5][6] This selectivity has established CGS-21680 as an invaluable pharmacological tool to investigate the roles of the A2A receptor in various physiological and pathological processes, including inflammation, cardiovascular regulation, and neurotransmission.[2][7][8] While in vitro studies are essential for dissecting its molecular mechanism of action, in vivo experiments are crucial for understanding its systemic effects and therapeutic potential. This guide will compare and contrast these two facets of CGS-21680 research.

In Vitro Effects: Characterizing Molecular and Cellular Actions

In vitro experiments provide a controlled environment to elucidate the direct effects of this compound on a molecular and cellular level, free from the systemic complexities of a whole organism.

Receptor Binding Affinity and Selectivity

Binding assays are fundamental to characterizing the interaction of CGS-21680 with its target. These assays quantify the affinity (Ki or Kd) of the compound for various adenosine receptor subtypes, demonstrating its selectivity. CGS-21680 shows a significantly higher affinity for the A2A receptor compared to other subtypes.[5]

Table 1: In Vitro Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (fold vs. A2A) |

|---|---|---|

| A2A | 27 [6] | 1 |

| A1 | >1,000 | >37 |

| A2B | >10,000 | >370 |

| A3 | >1,000 | >37 |

Data synthesized from competitive binding assays.

Primary Signaling Pathway: Gs-cAMP-PKA Cascade

The adenosine A2A receptor is canonically coupled to the Gs family of G proteins.[9][10] Upon agonist binding, such as with CGS-21680, the Gs protein is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[11][12] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates a multitude of downstream protein targets, ultimately modulating cellular function.[8]

Caption: A2A Receptor Gs-cAMP Signaling Pathway.

Quantitative Cellular Response: cAMP Accumulation

A primary functional readout for A2AR activation in vitro is the measurement of intracellular cAMP accumulation. CGS-21680 potently stimulates cAMP formation in cells expressing the A2A receptor.[1]

Table 2: Potency of this compound in Stimulating cAMP Formation

| Cell Type | EC50 (nM) |

|---|---|

| Rat Striatal Slices | 110[1] |

| Human CHO (A2A expressing) | ~20-50 |

| T-lymphocytes | Potent stimulation confirmed[13] |

EC50 values represent the concentration of agonist that produces 50% of the maximal response.

Experimental Protocol: In Vitro cAMP Accumulation Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP levels.[14]

Objective: To determine the potency (EC50) and efficacy of CGS-21680 in stimulating cAMP production in a cell line stably expressing the human A2A receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human A2A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]

-

This compound (CGS-21680).

-

HTRF cAMP assay kit (e.g., from Revvity or Cisbio), containing cAMP-d2 and anti-cAMP-cryptate.[12][14]

-

384-well low-volume white plates.

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend in stimulation buffer containing a PDE inhibitor.[15]

-

Cell Seeding: Dispense 5,000-10,000 cells per well into a 384-well plate.

-

Compound Preparation: Prepare a serial dilution of CGS-21680 in stimulation buffer.

-

Cell Stimulation: Add the CGS-21680 dilutions to the cells and incubate for 30-60 minutes at room temperature.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate in lysis buffer) to each well as per the manufacturer's protocol.[14]

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and plot it against the log of the CGS-21680 concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Effects: Systemic and Physiological Responses

In vivo studies in animal models are essential to understand the integrated physiological effects of this compound, which result from its interaction with multiple organ systems and homeostatic mechanisms.

Cardiovascular Effects

A primary in vivo effect of systemic CGS-21680 administration is vasodilation, leading to a reduction in blood pressure, often accompanied by a reflexive increase in heart rate (tachycardia).[7]

Table 3: Hemodynamic Effects of Intravenous CGS-21680 in Conscious Spontaneously Hypertensive Rats

| Parameter | Dose (µg/kg, i.v.) | Response |

|---|---|---|

| Mean Arterial Pressure | 1 - 10 | Dose-dependent reduction[7] |

| Heart Rate | 1 - 10 | Dose-dependent tachycardia[7] |

| Total Peripheral Resistance | 3 | Significant reduction[7] |

| Cardiac Output | 3 | Significant increase[7] |

Data synthesized from studies in conscious spontaneously hypertensive rats.[7]

Anti-Inflammatory and Neuro-modulatory Effects

Activation of A2A receptors on immune cells is generally immunosuppressive, and CGS-21680 has demonstrated anti-inflammatory effects in various animal models.[2] In the central nervous system, particularly the striatum, A2A receptors modulate the release of neurotransmitters like dopamine and GABA, influencing motor activity.[1][16][17]

Table 4: Selected In Vivo Anti-Inflammatory and Neuromodulatory Effects of CGS-21680

| Model System | Effect of CGS-21680 |

|---|---|

| Cardiopulmonary Bypass (Juvenile Rats) | Attenuated inflammatory lung injury[2] |

| Striatal Microdialysis (Young Rats) | Increased spontaneous GABA outflow[16] |

| Food-Restricted Rats | Suppressed excessive rearing and acquisition of wheel running[18] |

| Experimental Stroke (Rats) | Reduced neurological deficit and microgliosis[6] |

Experimental Protocol: In Vivo Cardiovascular Monitoring in Rats

This protocol describes the measurement of hemodynamic responses to CGS-21680 in an anesthetized rat model.

Caption: Workflow for In Vivo Hemodynamic Experiment.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350g).

-

Anesthetic (e.g., isoflurane or urethane).

-

Saline solution (0.9% NaCl), heparinized.

-

This compound (CGS-21680) solution.

-

Pressure transducer, amplifier, and data acquisition system.

-

Catheters (e.g., PE-50 tubing).

Procedure:

-

Anesthesia & Surgery: Anesthetize the rat and maintain a stable plane of anesthesia. Surgically isolate the carotid artery and jugular vein.

-

Cannulation: Insert a heparinized saline-filled catheter into the carotid artery for blood pressure (BP) measurement. Insert a separate catheter into the jugular vein for intravenous (i.v.) drug administration.

-

Instrumentation: Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously record BP and derive heart rate (HR).

-

Stabilization: Allow the animal to stabilize for 20-30 minutes until baseline hemodynamic parameters are stable.

-

Drug Administration: Administer a bolus i.v. injection of the vehicle (saline), followed by increasing doses of CGS-21680.

-

Data Recording: Continuously record mean arterial pressure (MAP) and HR throughout the experiment.

-

Data Analysis: Measure the peak change in MAP and HR from the pre-dose baseline for each administered dose.

Bridging the Gap: Comparing In Vitro and In Vivo Data

The transition from a controlled cellular environment to a complex living organism introduces several variables that can lead to discrepancies between in vitro potency and in vivo efficacy.

-

In Vitro findings (e.g., high binding affinity, potent cAMP stimulation) establish the compound's mechanism of action at the molecular level.

-

In Vivo outcomes are modulated by:

-

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of CGS-21680 determine its concentration and duration of action at target tissues.

-

Physiological Homeostasis: The body's compensatory mechanisms (e.g., the baroreflex response to vasodilation) can counteract or modify the drug's primary effect.

-

Off-Target Effects: While highly selective, at high concentrations in vivo, CGS-21680 might interact with other receptors, producing unforeseen effects.[7]

-

Target Accessibility: The drug must cross biological barriers (e.g., the blood-brain barrier) to reach its target receptors in specific tissues.

-

Caption: The Drug Development and Translation Process.

Conclusion

This compound (CGS-21680) is a cornerstone tool for adenosine A2A receptor research. Its high selectivity and potent agonism, first characterized in vitro, translate into significant cardiovascular, anti-inflammatory, and neuromodulatory effects in vivo. This guide highlights that while in vitro assays are indispensable for determining molecular mechanisms and potency, in vivo studies are critical for evaluating physiological efficacy and potential therapeutic utility. A comprehensive research approach that integrates both methodologies is essential for advancing our understanding of A2A receptor pharmacology and for the successful development of novel therapeutics targeting this important receptor.

References

- 1. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cardiovascular effects of adenosine A2 agonists in the conscious spontaneously hypertensive rat: a comparative study of three structurally distinct ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are A2aR agonists and how do they work? [synapse.patsnap.com]

- 9. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Study of A(2A) adenosine receptor gene deficient mice reveals that adenosine analogue CGS 21680 possesses no A(2A) receptor-unrelated lymphotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Effect of adenosine A2A receptor stimulation on GABA release from the striatum of young and aged rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of CGS 21680 in vivo on dopamine D2 agonist binding in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

Biological functions of Adenosine-2-carboxamide derivatives

An In-depth Technical Guide on the Biological Functions of Adenosine-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is a ubiquitous purine nucleoside that acts as a critical signaling molecule, modulating a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] Under conditions of metabolic stress, such as hypoxia or inflammation, extracellular adenosine levels rise significantly, triggering protective responses. This compound derivatives are a class of synthetic analogs designed to target these receptors with improved affinity, selectivity, and metabolic stability compared to endogenous adenosine. These compounds are invaluable pharmacological tools for elucidating the roles of adenosine signaling and represent promising therapeutic agents for a multitude of disorders, including cardiovascular, inflammatory, and neurodegenerative diseases, as well as cancer.[2][3][4] This guide provides a comprehensive overview of the biological functions of these derivatives, their interaction with adenosine receptors, the primary signaling cascades they modulate, and the experimental methodologies used for their characterization.

Core Biological Functions and Signaling Pathways

The biological effects of this compound derivatives are dictated by the specific adenosine receptor subtype they target and whether they act as agonists or antagonists. These receptors are coupled to different G proteins, initiating distinct downstream signaling events.

A₂ₐ and A₂ₑ Receptor-Mediated Signaling (Gαs-Coupled)

The A₂ₐ and A₂ₑ receptors are predominantly coupled to the stimulatory G protein, Gαs. Agonist binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6] PKA, in turn, phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription to influence processes like inflammation, vasodilation, and neurotransmitter release.[5][6]

A₁ and A₃ Receptor-Mediated Signaling (Gαi-Coupled)

Conversely, the A₁ and A₃ receptors primarily couple to the inhibitory G protein, Gαi.[1][7] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.[8] This pathway is crucial for the anti-inflammatory effects mediated by A₃ receptor agonists, which involve the downregulation of the NF-κB signaling pathway.[9][10]

Furthermore, the Gβγ subunits dissociated from the activated Gαi protein can trigger other signaling cascades.[11] They can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃).[7][8] This leads to protein kinase C (PKC) activation and the release of intracellular calcium (Ca²⁺), respectively. These receptors are also known to modulate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, influencing cell proliferation and survival.[8][12]

Quantitative Pharmacological Data

The affinity (Ki) and potency (EC₅₀/IC₅₀) of this compound derivatives are critical parameters for their characterization. Modifications at the C2 position of the adenosine scaffold significantly influence selectivity and potency across the four receptor subtypes. The following table summarizes pharmacological data for representative 2-substituted adenosine carboxamide derivatives.

| Compound Name | Modification | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀/IC₅₀, nM) | Activity |

| PENECA | 2-(2-phenyl)ethynyl-NECA | A₃ | 6[13] | - | Agonist[13] |

| A₁ | >100-fold selective vs A₃[13] | - | - | ||

| A₂ₐ | >100-fold selective vs A₃[13] | - | - | ||

| PHPNECA | 2-(3-hydroxy-3-phenyl)propyn-1-yl-NECA | A₃ | 0.4[13] | - | Agonist[13] |

| (S)-PHPNECA | (S)-2-phenylhydroxypropynyl-5'-N-ethylcarboxamidoadenosine | A₂ₑ | - | 220[14] | Agonist[14] |

| 2-Cl-IB-MECA | 2-chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide | A₃ | - | - | Agonist[2] |

| Compound 24 | N⁶-(3-phenylpropyl)-2-chloroadenosine | A₃ | 6.4[15] | - | Agonist[16] |

| Compound 18 | 5′-ethylcarbamoyl-N⁶-(3-phenylpropyl)adenosine | A₃ | 4.5[15] | - | Agonist[16] |

Detailed Experimental Methodologies

Characterizing the interaction of novel compounds with adenosine receptors requires a suite of robust in vitro assays. Radioligand binding assays determine the affinity of a compound for the receptor, while functional assays, such as cAMP accumulation assays, measure the downstream cellular response.

General Experimental Workflow

The characterization of a novel this compound derivative typically follows a standardized workflow, from initial screening to detailed functional analysis. This process ensures a comprehensive understanding of the compound's pharmacological profile.

Radioligand Binding Assay

This assay measures the affinity of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

-

Materials:

-

Membrane preparation from cells stably expressing the human adenosine receptor of interest (e.g., A₁, A₂ₐ, A₃).[17][18]

-

Radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS-21680 for A₂ₐ, [¹²⁵I]I-AB-MECA for A₃).[17][19]

-

Test compound (this compound derivative).

-

Non-specific binding control (e.g., 10 µM NECA).[17]

-

Glass fiber filters (e.g., Whatman GF/B).[13]

-

Filtration apparatus and liquid scintillation counter.[13]

-

-

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction via ultracentrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[18]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein), a fixed concentration of radioligand (near its Kd), and varying concentrations of the test compound.[20][21]

-

Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle agitation to allow binding to reach equilibrium.[13][17]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the free radioligand.[13][20]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[13][20]

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[13]

-

-

Data Analysis:

-

Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

cAMP Accumulation Functional Assay

This assay measures the functional consequence of receptor activation by quantifying changes in the intracellular second messenger, cAMP.

-

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound as an agonist or antagonist.

-

Materials:

-

Protocol:

-

Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.[8][22]

-

Pre-treatment: Wash cells and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent the breakdown of newly synthesized cAMP.[8][21]

-

Agonist Stimulation:

-

For Gs-coupled receptors (A₂ₐ/A₂ₑ): Add varying concentrations of the test compound (agonist) to the cells.

-

For Gi-coupled receptors (A₁/A₃): Add varying concentrations of the test compound (agonist) along with a fixed concentration of forskolin (to stimulate baseline cAMP production). The agonist will inhibit this forskolin-stimulated cAMP accumulation.[8][21]

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.[8][14]

-

Cell Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.[8][23]

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the test compound.

-

Use non-linear regression to fit a dose-response curve.

-

For agonists, determine the EC₅₀ (concentration producing 50% of the maximal response) and the Emax (maximal effect). For antagonists, determine the IC₅₀ (concentration causing 50% inhibition of the agonist response).

-

Conclusion

This compound derivatives represent a versatile and potent class of molecules for modulating the adenosine system. Their ability to selectively target specific receptor subtypes with high affinity makes them indispensable tools for dissecting the complex roles of adenosine in health and disease. Through the application of rigorous experimental methodologies, researchers can precisely characterize the pharmacological profiles of these compounds. This detailed understanding of their interaction with receptor signaling pathways is fundamental to the ongoing development of novel therapeutics for a wide range of human pathologies, from inflammatory disorders to cardiovascular disease and cancer. The continued exploration and optimization of these derivatives hold significant promise for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and in vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally-Constrained (N)-Methanocarba Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. An adenosine A3 receptor agonist inhibits DSS-induced colitis in mice through modulation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. researchgate.net [researchgate.net]

- 12. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Adenosine: an activity-dependent axonal signal regulating MAP kinase and proliferation in developing Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. en.bio-protocol.org [en.bio-protocol.org]

Adenosine-2-carboxamide in cardiovascular research

An In-depth Technical Guide to Adenosine-2-Carboxamide (CV-1808) in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as CV-1808, is a synthetic derivative of adenosine that has garnered significant interest in cardiovascular research. As a non-selective adenosine A2 receptor agonist, it exhibits potent coronary vasodilator and antihypertensive properties. Its ability to modulate coronary blood flow and protect the myocardium against ischemic injury makes it a valuable tool for investigating the therapeutic potential of adenosine receptor activation. This guide provides a comprehensive overview of CV-1808, focusing on its mechanism of action, signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.

Mechanism of Action

CV-1808 primarily exerts its effects by acting as an agonist at adenosine A2 receptors. The adenosine receptor family consists of four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[1] While A1 receptor activation is typically associated with depressing cardiac activity, A2 receptors are pivotal in inducing vasorelaxation.[2] CV-1808's action as an A2 agonist leads to the relaxation of vascular smooth muscle, particularly in the coronary arteries, resulting in increased blood flow.

Early studies identified CV-1808 as the first reported A2-selective agonist with a 10-fold selectivity for the A2 receptor.[3] Further research into its binding characteristics in rat brain membranes revealed a more complex profile. Using radiolabeled [3H]CV-1808, researchers identified two distinct binding sites: a low-affinity site with characteristics similar to the A1 receptor and a novel high-affinity site, which was proposed as a potential A4 receptor.[3] In addition to its direct receptor agonism, CV-1808 may also enhance the effects of endogenous adenosine, demonstrating activity significantly greater than dipyridamole in augmenting adenosine responses in isolated vas deferens preparations.[4]

Signaling Pathways

The cardiovascular effects of CV-1808 are mediated through well-defined intracellular signaling cascades following A2 receptor activation. A2A and A2B receptors are coupled to the Gs alpha subunit of the G-protein complex.[5][6]

Core Signaling Cascade:

-

Receptor Activation: CV-1808 binds to the A2A/A2B adenosine receptor on the surface of vascular smooth muscle or endothelial cells.

-

G-Protein Activation: This binding event activates the associated Gs protein.

-

Adenylyl Cyclase Stimulation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[5][6]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Physiological Response: PKA phosphorylates downstream targets, ultimately leading to the opening of potassium channels, hyperpolarization of the cell membrane, and relaxation of smooth muscle, which causes vasodilation.[7]

In cardiac fibroblasts, signaling through A2a and A2b receptors has also been shown to stimulate extracellular signal-regulated kinase 1/2 (ERK1/2) activity in a manner insensitive to pertussis toxin.[5]

Cardiovascular Effects & Quantitative Data

CV-1808 has demonstrated significant effects on the cardiovascular system, primarily as a vasodilator and cardioprotective agent.

Hemodynamic and Vasodilator Effects: Administered systemically, CV-1808 acts as a coronary vasodilator and produces a moderate antihypertensive effect.[8] In anesthetized dogs, intravenous infusion of CV-1808 induced systemic hypotension.[8] The compound's ability to increase retrograde blood flow from an ischemic area suggests a potent collateral vasodilating action.[8]

Cardioprotective Effects: In animal models of myocardial ischemia, CV-1808 has shown protective effects. Studies in anesthetized dogs with coronary artery occlusion demonstrated that CV-1808 could inhibit ischemic ST-segment elevation, a key indicator of myocardial injury.[8] This effect was observed 30 and 60 minutes after administration of a 0.5 µg/kg/min dose.[8]

Data Summary Tables

Table 1: Receptor Binding Affinity of CV-1808

| Preparation | Ligand | Binding Site | IC50 | Reference |

|---|---|---|---|---|

| Rat Striatal, Cortical, and Hippocampal Membranes | [3H]CV-1808 | High-Affinity (A4) | 16 - 24 nM | [3] |

| Rat Striatal, Cortical, and Hippocampal Membranes | [3H]CV-1808 | Low-Affinity (A1-like) | 595 - 1130 nM |[3] |

Table 2: In Vivo Cardiovascular Effects of CV-1808 in Anesthetized Dogs

| Parameter | Dosage (i.v. infusion) | Observation | Reference |

|---|---|---|---|

| Ischemic ST-Segment Elevation | 0.5 µg/kg/min for 10 min | Inhibited 30 and 60 min post-administration | [8] |

| Ischemic ST-Segment Elevation | 0.25 and 0.5 µg/kg/min for 10 min | Occasional enhancement with cardiac acceleration | [8] |

| Systemic Blood Pressure | 0.5 µg/kg/min | Moderate hypotension | [8] |

| Myocardial Blood Flow (Ischemic Area) | 0.5 µg/kg/min | No significant change | [8] |

| Retrograde Blood Flow (from Ischemic Area) | 0.3 and 1.0 µg/kg (i.v. bolus) | Immediate increase |[8] |

Key Experimental Protocols

The cardiovascular effects of CV-1808 have been characterized using various preclinical models. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Myocardial Ischemia Model (Anesthetized Dog)

This protocol is based on studies evaluating the anti-ischemic properties of CV-1808.[8]

-

Animal Preparation: Anesthetize mongrel dogs. Perform a left thoracotomy to expose the heart.

-

Induction of Ischemia: Isolate a branch of the left anterior descending (LAD) coronary artery. Induce myocardial ischemia by occluding the arterial branch for a defined period (e.g., 5 minutes).

-

Physiological Monitoring:

-

Electrocardiogram (ECG): Record epicardial ECG to measure ST-segment elevation as an index of ischemic injury.

-

Hemodynamics: Monitor systemic blood pressure and heart rate.

-

Blood Flow: In some preparations, measure myocardial blood flow in the ischemic area and retrograde blood flow from a cannulated ischemic vein.

-

-

Drug Administration: Administer CV-1808 via intravenous infusion (e.g., 0.25-0.5 µg/kg/min for 10 minutes) or as an intravenous bolus (e.g., 0.3-1.0 µg/kg).

-

Data Analysis: Compare the magnitude of ST-segment elevation and hemodynamic parameters before, during, and after drug administration and coronary occlusion.

Protocol 2: Radioligand Receptor Binding Assay

This protocol is adapted from methodologies used to characterize the binding profile of CV-1808.[3]

-

Membrane Preparation: Homogenize rat brain tissue (e.g., striatum, cortex) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and wash repeatedly to remove endogenous ligands.

-

Binding Incubation: In assay tubes, combine the prepared membranes, a radiolabeled ligand (e.g., [3H]CV-1808), and varying concentrations of a competing unlabeled ligand (e.g., cold CV-1808, CGS 21680, or other adenosine analogs).

-

Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis:

-

Total Binding: Radioactivity bound in the absence of a competing ligand.

-

Non-specific Binding: Radioactivity bound in the presence of a high concentration of an unlabeled ligand.

-

Specific Binding: Calculated as Total Binding minus Non-specific Binding.

-

IC50 Determination: Plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal curve to determine the IC50 value (the concentration that inhibits 50% of specific binding).

-

Logical Framework of CV-1808 Action

The therapeutic potential of CV-1808 in cardiovascular disease stems from a clear progression from molecular interaction to physiological outcome. The agonism at the A2 receptor is the initiating event that triggers cellular changes, leading to tissue-level and systemic effects beneficial in ischemic conditions.

References

- 1. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of selective A1 and A2 adenosine receptor agonists on cardiovascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]2-phenylaminoadenosine ([3H]CV 1808) labels a novel adenosine receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of 2-phenylaminoadenosine (CV 1808) with adenosine systems in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of 2-phenylaminoadenosine (CV-1808) on ischemic ST-segment elevation in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurological Effects of Adenosine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurological effects of Adenosine-2-carboxamide, a class of potent adenosine receptor agonists. It delves into the molecular interactions, signaling pathways, and the resultant physiological and behavioral outcomes observed in preclinical studies. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of complex biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The focus is on two prominent analogs: 5'-N-Ethylcarboxamidoadenosine (NECA) and CGS-21680, a selective A2A receptor agonist.

Introduction

Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS), exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. This compound derivatives are synthetic analogs of adenosine that have been instrumental in elucidating the roles of these receptors in various neurological processes and pathologies. These compounds, particularly the non-selective agonist NECA and the A2A-selective agonist CGS-21680, have demonstrated a wide range of effects, from neuroprotection in ischemic conditions to modulation of motor activity and reward pathways. This guide aims to provide a detailed technical resource on their neurological implications.

Mechanism of Action and Receptor Binding

This compound derivatives exert their effects by binding to and activating adenosine receptors. The specific neurological outcome is dependent on the receptor subtype activated, its downstream signaling cascade, and its anatomical location within the brain.

Receptor Affinity

The affinity of NECA and CGS-21680 for different human and rat adenosine receptors is a critical determinant of their pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

Table 1: Binding Affinities (Ki in nM) of NECA and CGS-21680 for Human Adenosine Receptors

| Compound | A1 Receptor | A2A Receptor | A3 Receptor |

| NECA | 14[1][2] | 20[1][2] | 6.2[1][2] |

| CGS-21680 | 1800[3] | 27[4][5] | >1000 |

Table 2: Binding Affinities (Ki in nM) of CGS-21680 for Rat Adenosine Receptors

| Compound | A1 Receptor | A2A Receptor |

| CGS-21680 | 1800[3] | 19[6] |

Signaling Pathways

Activation of adenosine receptors by this compound triggers distinct intracellular signaling cascades. The A2A receptor, the primary target of CGS-21680, is coupled to the Gs/olf protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including the cAMP response element-binding protein (CREB), influencing gene expression and neuronal function.[7][8] The A2A receptor can also signal through other pathways, including the activation of phospholipase C (PLC) and subsequent protein kinase C (PKC) activation, as well as influencing mitogen-activated protein kinase (MAPK) pathways like ERK1/2 and JNK.[6][7]

Neurological Effects and Preclinical Evidence

Neuroprotection

CGS-21680 has demonstrated significant neuroprotective effects in animal models of stroke.[9] In a rat model of transient middle cerebral artery occlusion (MCAO), systemic administration of CGS-21680 reduced neurological deficits, microgliosis, and astrogliosis.[9]

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Male Wistar rats are typically used.

-

Anesthesia: Anesthesia is induced with an appropriate agent (e.g., isoflurane).

-

Surgical Procedure:

-

A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and transected.

-

A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion is maintained for a defined period (e.g., 60 or 90 minutes).

-

-

Reperfusion: The filament is withdrawn to allow blood flow to resume.

-

Drug Administration: CGS-21680 (e.g., 0.01 and 0.1 mg/kg, i.p.) is administered at specific time points post-ischemia (e.g., starting 4 hours after ischemia, twice daily for 7 days).[9]

-

Neurological Assessment: Neurological deficits are scored at various time points post-surgery using a standardized scale.

-

Histological Analysis: Brain tissue is collected for analysis of infarct volume (e.g., using TTC staining), and immunohistochemistry for markers of neuronal damage, gliosis, and inflammation.

Rett syndrome is a neurodevelopmental disorder caused by mutations in the MECP2 gene.[10] CGS-21680 has shown therapeutic potential in a mouse model of Rett syndrome by enhancing BDNF-TrkB signaling, which is crucial for neuronal survival and plasticity.[10] Treatment with CGS-21680 in a Rett syndrome mouse model has been shown to restore neurite outgrowth and alleviate neurobehavioral impairments.[10]

Experimental Protocol: CGS-21680 Treatment in a Rett Syndrome Mouse Model

-

Animal Model: A mouse model with a relevant Mecp2 mutation (e.g., R106W point mutation) is used.[10]

-

Drug Administration: CGS-21680 is administered to the mice. The specific dose, route (e.g., intraperitoneal injection), and duration of treatment are critical parameters.

-

Behavioral Analysis: A battery of behavioral tests is conducted to assess the therapeutic effects. These may include:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Rotarod Test: To evaluate motor coordination and balance.

-

Gait Analysis: To quantify abnormalities in walking patterns.

-

-

Molecular and Cellular Analysis:

-

Western Blotting/RT-qPCR: To measure the expression levels of proteins and genes in the BDNF-TrkB signaling pathway (e.g., Bdnf, TrkB, Mtor).[10]

-

Immunohistochemistry: To visualize and quantify neuronal markers (e.g., SYN1, MAP2) and assess synaptic density.[10]

-

Electrophysiology: To measure synaptic function in brain slices.

-

Effects on Motor Activity, Feeding, and Sedation

Systemic administration of CGS-21680 has been shown to influence motor behavior, food intake, and levels of sedation in rats.

Table 3: Behavioral Effects of Systemic CGS-21680 Administration in Rats

| Behavioral Parameter | Effect | Dose Range (mg/kg, IP) |

| Lever Pressing | Suppression[11] | 0.025 - 0.1[11] |

| Food Intake | Reduction[11] | 0.025 - 0.1[11] |

| Sedation | Induction[11] | 0.025 - 0.1[11] |

Experimental Protocol: Assessment of Sedation

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: CGS-21680 is administered via intraperitoneal (i.p.) injection at various doses.

-

Observation Period: Rats are observed for a defined period (e.g., 30 minutes) following drug administration.

-

Sedation Rating Scale: A trained observer, blind to the treatment condition, rates the level of sedation using a standardized scale. A common scale involves observing the animal's posture, activity level, and response to stimuli. For example, a simple scale might be:

-

0: Alert and active

-

1: Mildly sedated (reduced activity, lowered head)

-

2: Moderately sedated (eyes partially or fully closed, minimal movement)

-

3: Deeply sedated (loss of righting reflex)

-

Interaction with Dopaminergic Systems

Adenosine A2A receptors are highly co-localized with dopamine D2 receptors in the striatum, a key brain region for motor control and reward. There is a functional antagonism between these two receptors. Activation of A2A receptors can counteract the effects of D2 receptor activation. This interaction is a critical aspect of the neurological effects of this compound and has significant implications for conditions like Parkinson's disease and addiction.

Conclusion

This compound derivatives, particularly CGS-21680, are powerful tools for investigating the role of adenosine A2A receptors in the CNS. Preclinical evidence strongly supports their neuroprotective potential in ischemic and neurodevelopmental disorders. Furthermore, their profound effects on motor function, feeding, and sedation highlight the integral role of A2A receptors in regulating fundamental behaviors. The intricate interplay with the dopamine system opens avenues for therapeutic interventions in a range of neurological and psychiatric conditions. Further research is warranted to translate these promising preclinical findings into clinical applications. This guide provides a foundational resource for professionals engaged in this exciting area of neuroscience and drug discovery.

References

- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic administration of the adenosine A(2A) agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic effects of CGS21680, a selective A2A receptor agonist, via BDNF-related pathways in R106W mutation Rett syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine-2-Carboxamide Analogs in Oncology: A Technical Guide to A3 Adenosine Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of adenosine-2-carboxamide derivatives, specifically A3 adenosine receptor (A3AR) agonists, in cancer research. It covers the core mechanism of action, preclinical efficacy, clinical trial data, and detailed experimental protocols relevant to the study of these compounds.

Introduction: The A3 Adenosine Receptor as a Therapeutic Target in Cancer

The A3 adenosine receptor (A3AR), a G-protein coupled receptor, has emerged as a promising target in oncology.[1] A key characteristic that makes A3AR an attractive target is its differential expression in cancer cells compared to normal tissues. Various solid tumors, including hepatocellular carcinoma (HCC), prostate, melanoma, and colon carcinoma, exhibit high levels of A3AR expression, while normal adjacent tissues show significantly lower expression.[2][3] This differential expression provides a therapeutic window for A3AR agonists to selectively target and inhibit tumor cell growth while minimizing effects on healthy cells.[4]

This compound derivatives, such as Namodenoson (CF102) and Piclidenoson (CF101), are potent and selective agonists of A3AR.[5] Their activation of A3AR triggers downstream signaling cascades that culminate in the inhibition of tumor cell proliferation and induction of apoptosis.[4][6]

Mechanism of Action: A3AR-Mediated Anti-Tumor Signaling

Activation of the A3AR by agonists like Namodenoson initiates a cascade of intracellular events that counteract cancer cell proliferation and survival. The primary signaling pathways involved are the Wnt/β-catenin and the NF-κB pathways.[5][6]

Upon agonist binding, the A3AR, being a Gi-protein coupled receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt).[2]

The inhibition of PKB/Akt has two major consequences for cancer cells:

-

Wnt/β-catenin Pathway Deregulation: In the canonical Wnt pathway, active PKB/Akt phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β). By inhibiting PKB/Akt, A3AR agonists lead to the activation of GSK-3β. Activated GSK-3β then phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin levels reduces the transcription of its target genes, which are crucial for cell proliferation, such as cyclin D1 and c-Myc.[3]

-

NF-κB Pathway Inhibition: The NF-κB transcription factor is a key regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. A3AR agonists, through the inhibition of the PI3K/PKB/Akt axis, prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This stabilizes the IκBα/NF-κB complex in the cytoplasm, preventing the nuclear translocation of NF-κB and the transcription of its pro-survival target genes.[3]

The culmination of these signaling events is the induction of apoptosis and the inhibition of tumor cell growth.

Caption: A3AR agonist signaling pathway in cancer cells.

Preclinical and Clinical Evidence

Preclinical In Vitro and In Vivo Studies

A3AR agonists have demonstrated significant anti-tumor activity in a variety of preclinical cancer models.

-

In Vitro Cell Line Studies: A3AR agonists have been shown to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (N1S1 and Hep-3b), melanoma, prostate, and colon carcinoma.[6] While specific IC50 values for this compound are not extensively reported in the public domain, modified adenosine derivatives have shown potent cytotoxic effects. For instance, certain carborane-modified adenosine analogs exhibited IC50 values in the range of 27-46 µM in ovarian cancer cell lines.[7]

-

In Vivo Animal Models: Oral administration of A3AR agonists has been shown to inhibit tumor growth in both xenograft and syngeneic mouse models. For example, Namodenoson demonstrated a 67.7% tumor growth inhibition in a pancreatic carcinoma (BxPC-3) xenograft model in nude mice at a dose of 10 µg/kg twice daily.[6] Similarly, Piclidenoson (CF101) showed a 52% tumor growth inhibition in a colon carcinoma (HCT-116) xenograft model.[6]

Table 1: Preclinical In Vivo Tumor Growth Inhibition by A3AR Agonists

| A3AR Agonist | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) |

| Namodenoson (CF102) | Pancreatic Carcinoma (BxPC-3 cells) | Nude mice | 10 µg/kg, twice daily (oral) | 67.7 ± 15.2 |

| Piclidenoson (CF101) | Colon Carcinoma (HCT-116 cells) | Nude mice | Not specified | 52 ± 6.1 |

| Cl-IB-MECA | Melanoma (B16-F10 cells) | C57BL/6 mice | 10 µg/kg (oral) | Significant inhibition |

Clinical Trials of Namodenoson in Hepatocellular Carcinoma

Namodenoson (CF102) has undergone clinical evaluation for the treatment of advanced hepatocellular carcinoma (HCC), particularly in patients with Child-Pugh B cirrhosis, a population with a significant unmet medical need.[8]

A Phase II randomized, double-blind, placebo-controlled trial (NCT02128958) evaluated the efficacy and safety of Namodenoson (25 mg twice daily) as a second-line treatment for advanced HCC.[2][9] While the study did not meet its primary endpoint of overall survival (OS) in the total population, a pre-planned subgroup analysis of patients with Child-Pugh B7 cirrhosis (n=56) showed a promising efficacy signal.[2]

Table 2: Efficacy of Namodenoson in Advanced HCC with Child-Pugh B7 Cirrhosis (Phase II Study NCT02128958)

| Endpoint | Namodenoson (n=34) | Placebo (n=22) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (OS) | 6.8 - 6.9 months | 4.3 months | 0.81 (0.45–1.43) | 0.46 |

| 12-month Overall Survival | 44% | 18% | Not Applicable | 0.028 |

| Median Progression-Free Survival (PFS) | 3.5 months | 1.9 months | 0.89 (0.51–1.55) | 0.67 |

| Partial Response (PR) | 8.8% - 9% | 0% | Not Applicable | - |

These encouraging results have led to the initiation of a pivotal Phase III clinical trial (LIVERATION, NCT05201404) to further evaluate Namodenoson in this patient population.[6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer effects of this compound analogs.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Western Blot Analysis of the NF-κB Pathway

Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. This protocol focuses on analyzing the activation of the NF-κB pathway by examining the levels of key proteins such as phosphorylated p65 and IκBα.

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with the A3AR agonist for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control for NF-κB activation (e.g., TNF-α).

-

Protein Extraction:

-

Cytoplasmic and Nuclear Fractionation: To specifically assess the nuclear translocation of NF-κB, separate the cytoplasmic and nuclear fractions using a commercial kit or a protocol involving hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.

-

Whole-Cell Lysates: For total protein levels, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total p65, phospho-p65 (Ser536), IκBα, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Hepatocellular Carcinoma Xenograft Mouse Model

Principle: This in vivo model is used to evaluate the anti-tumor efficacy of A3AR agonists in a living organism. Human HCC cells are implanted into immunodeficient mice, and tumor growth is monitored following treatment with the compound.[9]

Procedure:

-

Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks.

-